4-Sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium is a derivative of 1,8-naphthalimide, characterized by the presence of a sulfonic acid group and an amino group attached to the naphthalimide structure. Its molecular formula is , with a molecular weight of approximately 420.48 g/mol . This compound is notable for its potential applications in various fields, including biological research and materials science.
These methods highlight the compound's accessibility for research and industrial applications.
The applications of 4-sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium include:
Several compounds share structural similarities with 4-sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-1,8-naphthalimide | Contains an amino group but lacks sulfonic acid | Known for its fluorescent properties |
| 4-Sulfo-1,8-naphthalic anhydride potassium | Contains a sulfonic acid group but different structure | Used in polymer chemistry |
| 4-Amino-3-sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium | Similar structure but different position of sulfonic acid | Potentially more active due to additional amino group |
The uniqueness of 4-sulfo-N-(4-aminobenzyl)-1,8-naphthalimide potassium lies in its specific combination of functional groups that may confer distinct properties compared to these similar compounds.